N1-Substitution Eliminates the Hydrogen Bond Donor: Lower PSA and LogP Compared to C5 Positional Isomer
The N1-substitution of the chloroethyl group on the target compound eliminates the indoline NH hydrogen bond donor present in all C-substituted isomers. This results in a computed topological polar surface area (TPSA) of 20.3 Ų versus 29 Ų for the 5-(2-chloroethyl)indolin-2-one C5 isomer, a reduction of 30% [1]. The XLogP3-AA value is also lower (1.5 vs. 1.81 ACD/LogP), indicating moderately reduced lipophilicity despite the loss of the polar NH [1]. The hydrogen bond acceptor count drops from 2 to 1, and the donor count from 1 to 0. These combined differences predict superior passive membrane permeability for the N1 isomer according to Lipinski and Veber rule analysis, while potentially reducing P-glycoprotein efflux susceptibility.
| Evidence Dimension | Computed physicochemical properties: TPSA, LogP, HBD, HBA |
|---|---|
| Target Compound Data | TPSA = 20.3 Ų, XLogP3-AA = 1.5, HBD = 0, HBA = 1 [1] |
| Comparator Or Baseline | 5-(2-chloroethyl)indolin-2-one (C5 isomer): PSA = 29 Ų, ACD/LogP = 1.81, HBD = 1, HBA = 2 |
| Quantified Difference | ΔTPSA = -8.7 Ų (-30%); ΔLogP ≈ -0.31; ΔHBD = -1; ΔHBA = -1 |
| Conditions | Computed using PubChem 2.1 (XLogP3 3.0, Cactvs 3.4.8.18) and ACD/Labs Percepta Platform v14.0; predicted, not experimental |
Why This Matters
The 30% lower TPSA and absence of an H-bond donor make the N1 isomer better suited for CNS drug discovery programs requiring passive blood–brain barrier permeation, where TPSA < 60–70 Ų and low HBD count are critical design parameters.
- [1] PubChem Compound Summary for CID 22116111, 1-(2-Chloroethyl)indolin-2-one. Computed properties: TPSA 20.3 Ų, XLogP3-AA 1.5, HBD 0, HBA 1. View Source
